
2-(4-Fluoro-3-isobutoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iso-Butoxy-4-fluorophenethyl alcohol is an organic compound with the molecular formula C12H17FO2 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a fluorine atom and an iso-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-4-fluorophenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenethyl alcohol and iso-butyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol group.
Nucleophilic Substitution: The deprotonated alcohol undergoes nucleophilic substitution with iso-butyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-iso-Butoxy-4-fluorophenethyl alcohol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-iso-Butoxy-4-fluorophenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are 3-iso-Butoxy-4-fluorobenzaldehyde or 3-iso-Butoxy-4-fluorobenzoic acid.
Reduction: The major product is 3-iso-Butoxy-4-fluoroethylbenzene.
Substitution: The major products depend on the nucleophile used, such as 3-iso-Butoxy-4-methoxyphenethyl alcohol or 3-iso-Butoxy-4-cyanophenethyl alcohol.
Applications De Recherche Scientifique
3-iso-Butoxy-4-fluorophenethyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-iso-Butoxy-4-fluorophenethyl alcohol involves its interaction with specific molecular targets. The fluorine atom and iso-butoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenethyl alcohol: Lacks the iso-butoxy group, making it less hydrophobic.
3-iso-Butoxyphenethyl alcohol: Lacks the fluorine atom, affecting its electronic properties.
4-iso-Butoxyphenethyl alcohol: Similar structure but with different substitution pattern.
Uniqueness
3-iso-Butoxy-4-fluorophenethyl alcohol is unique due to the presence of both the fluorine atom and the iso-butoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C12H17FO2 |
|---|---|
Poids moléculaire |
212.26 g/mol |
Nom IUPAC |
2-[4-fluoro-3-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-9(2)8-15-12-7-10(5-6-14)3-4-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3 |
Clé InChI |
PAMJWLXNHYOPEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1)CCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


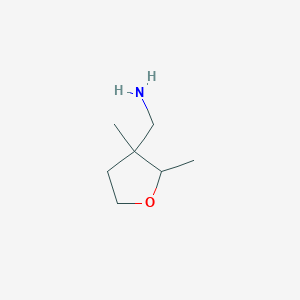
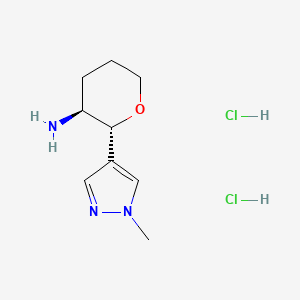

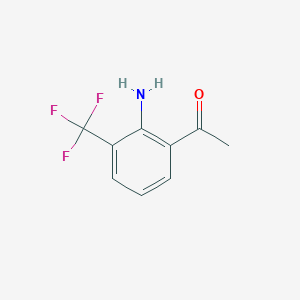
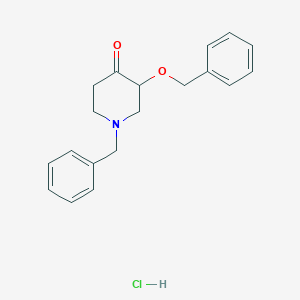
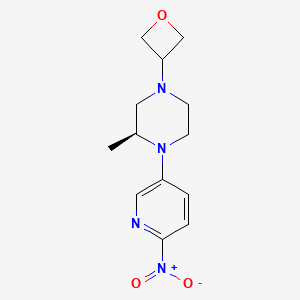
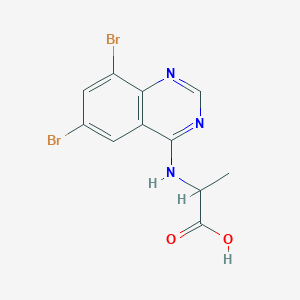
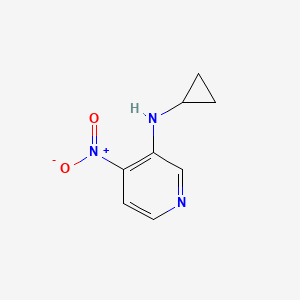
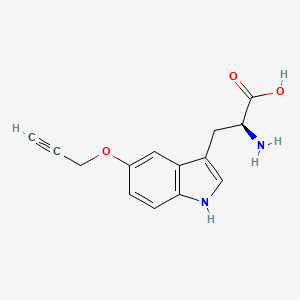
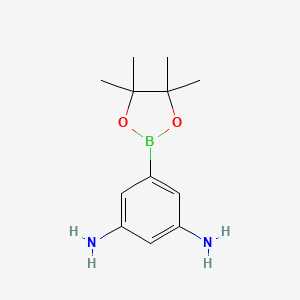
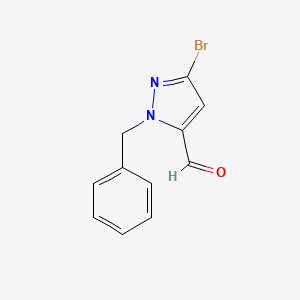
![2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile](/img/structure/B12989975.png)
![3-(5-Bromopyridin-2-yl)-6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12989978.png)

